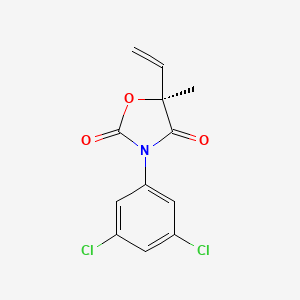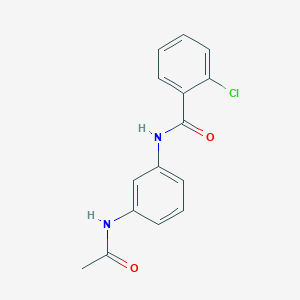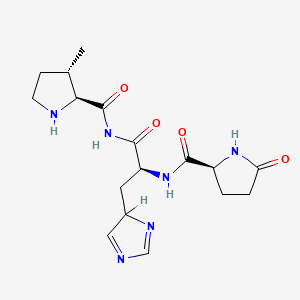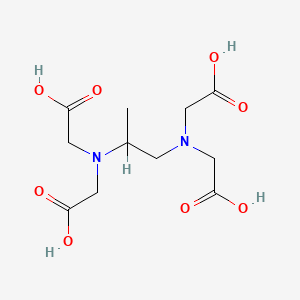![molecular formula C14H21N3O3S B1204378 2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)
2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4-methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester is a proline derivative.
Scientific Research Applications
Homologation of Amino Acids
- The compound serves as a key intermediate in the homologation of amino acids like L-threonine, leading to the formation of α-epimer β-amino-α,γ-dihydroxy aldehydes and acids. This involves the stereoselective reduction of 2-thiazolyl amino ketones, demonstrating its importance in stereochemistry and amino acid modification (Dondoni, Perrone, & Merino, 1991).
Synthesis of Azo Dyes
- The compound is instrumental in the formation of pyridone azo dyes, specifically through the coupling with ortho/para-aminobenzoic acids and corresponding methyl esters. This application showcases its role in the synthesis of heterocyclic azo dyes with improved pH stability, highlighting its significance in dye chemistry and material sciences (Wang, Zhao, Qian, & Huang, 2018).
Organic Synthesis
- In the field of organic synthesis, this compound finds use in the preparation of various heterocycles. It acts as a synthon for α-metalated primary amines and contributes to the synthesis of 2-oxazolines, 2-imidazolines, and 2-thiazolines, among others, showcasing its versatility in creating diverse organic compounds (Schöllkopf, 1977).
Preparation of Aminopyridines
- The compound plays a crucial role in the preparation of certain 2-aminopyridines, which are key intermediates in various pharmaceutical compounds. This application underscores its importance in the pharmaceutical industry for creating bioactive molecules (Lifshits, Ostapchuk, & Brel, 2015).
Luminescent Properties
- Research on substituted pyridylthiazoles, which include derivatives of this compound, reveals their potential use in metal sensing and as laser dyes due to their high luminescence and large Stokes shift values. This highlights its application in optical materials and sensor technologies (Grummt, Weiss, Birckner, & Beckert, 2007).
properties
Product Name |
2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester |
|---|---|
Molecular Formula |
C14H21N3O3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-9(2)7-20-14(19)17-6-4-5-11(17)12(18)16-13-15-10(3)8-21-13/h8-9,11H,4-7H2,1-3H3,(H,15,16,18) |
InChI Key |
CTBWVPPFKVSGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)OCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B1204299.png)
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)









